![molecular formula C13H11Cl2NS B2925083 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline CAS No. 712309-51-8](/img/structure/B2925083.png)
4-[(3,4-Dichlorobenzyl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(3,4-Dichlorobenzyl)sulfanyl]aniline” is a chemical compound with the molecular formula C13H11Cl2NS and a molecular weight of 284.20 . It is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of “4-[(3,4-Dichlorobenzyl)sulfanyl]aniline” can be represented by the SMILES notation:C1=CC(=CC=C1N)SCC2=CC(=C(C=C2)Cl)Cl . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 89 - 90 degrees .Scientific Research Applications
Proteomics Research
4-[(3,4-Dichlorobenzyl)sulfanyl]aniline: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to isolate and analyze protein expressions and interactions in various biological samples. Its unique properties may aid in the identification of disease biomarkers and therapeutic targets .
Drug Discovery
In the field of drug discovery, this chemical serves as a building block for the synthesis of more complex molecules. It can be used to create compounds with potential pharmacological activities, such as enzyme inhibitors or receptor modulators. Its dichlorobenzyl group might interact with specific protein sites, influencing the development of new medications .
Material Science
The compound’s molecular structure suggests potential applications in material science. It could be involved in the synthesis of novel polymers or coatings with specific characteristics like increased durability or chemical resistance. The sulfur-containing moiety could facilitate cross-linking, enhancing the material’s properties.
Chemical Sensors
4-[(3,4-Dichlorobenzyl)sulfanyl]aniline: may be used in the development of chemical sensors. Due to its reactive sulfanyl group, it could be part of sensing materials that detect the presence of specific substances, such as heavy metals or toxins, by undergoing a measurable change in its chemical structure.
Agricultural Chemistry
In agricultural chemistry, this compound could be explored for the development of new pesticides or herbicides. Its structure allows for potential activity against pests or weeds, and it could be modified to enhance its selectivity and reduce environmental impact .
Environmental Studies
This chemical might be used in environmental studies to understand the behavior of similar organic compounds in ecosystems. It could serve as a model compound in degradation studies, helping to predict the environmental fate of related chemicals.
Safety And Hazards
properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NS/c14-12-6-1-9(7-13(12)15)8-17-11-4-2-10(16)3-5-11/h1-7H,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYQOFPSXMRXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dichlorobenzyl)sulfanyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


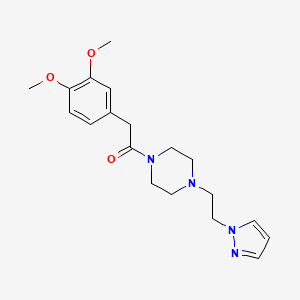
![5-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2925004.png)
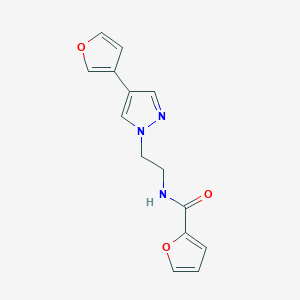
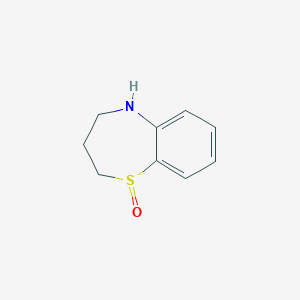
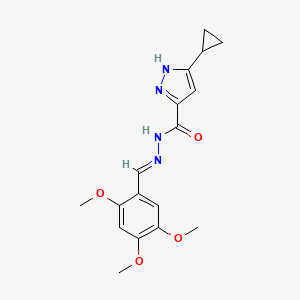
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2925012.png)
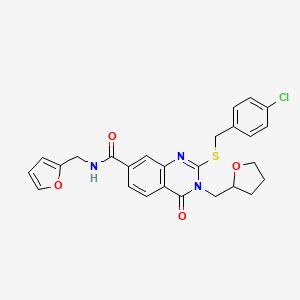
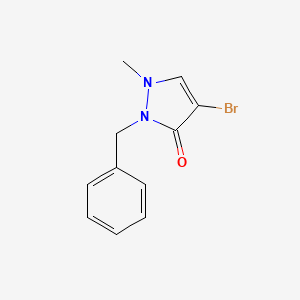
![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)
![10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2925019.png)
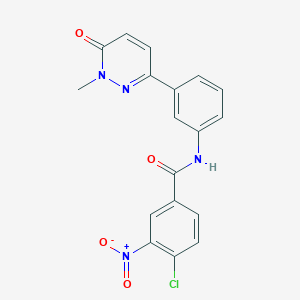
![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)